molecular formula C15H17FN2O3 B11634022 ethyl 3-(butanoylamino)-5-fluoro-1H-indole-2-carboxylate

ethyl 3-(butanoylamino)-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B11634022
M. Wt: 292.30 g/mol
InChI Key: JNEPAGCPDPIDSI-UHFFFAOYSA-N
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Description

ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an ethyl ester group, a butanamido group, and a fluorine atom attached to the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps. One common method is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole core. This method involves the reaction of an aryl halide with an internal alkyne in the presence of a palladium catalyst and a base. The resulting indole intermediate can then be further functionalized to introduce the butanamido and ethyl ester groups.

Industrial Production Methods

In an industrial setting, the production of ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.

    Substitution: The fluorine atom on the indole ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. The presence of the butanamido and fluorine groups enhances its binding affinity and specificity. These interactions can lead to the inhibition of key biological processes, such as cell proliferation and signal transduction, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-AMINO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE: Similar structure but with an amino group instead of a butanamido group.

    ETHYL 3-BUTANAMIDO-5-CHLORO-1H-INDOLE-2-CARBOXYLATE: Similar structure but with a chlorine atom instead of a fluorine atom.

    ETHYL 3-BUTANAMIDO-1H-INDOLE-2-CARBOXYLATE: Lacks the fluorine atom on the indole ring.

Uniqueness

ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the butanamido group increases its solubility and potential for hydrogen bonding. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H17FN2O3

Molecular Weight

292.30 g/mol

IUPAC Name

ethyl 3-(butanoylamino)-5-fluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C15H17FN2O3/c1-3-5-12(19)18-13-10-8-9(16)6-7-11(10)17-14(13)15(20)21-4-2/h6-8,17H,3-5H2,1-2H3,(H,18,19)

InChI Key

JNEPAGCPDPIDSI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)OCC

Origin of Product

United States

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